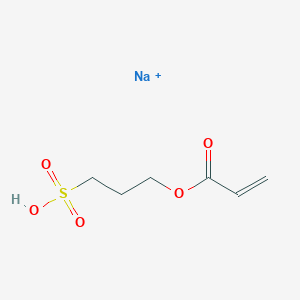
Sodium 3-sulphonatopropyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-sulphonatopropyl acrylate is an organic compound with the molecular formula C₆H₉NaO₅S. It is a sodium salt of 3-sulphonatopropyl acrylate and is known for its high solubility in water. This compound is widely used in various industrial applications due to its unique chemical properties, including its ability to form hydrogels and its role as a monomer in polymerization reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 3-sulphonatopropyl acrylate can be synthesized through the reaction of 3-sulphonatopropyl acrylate with sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of 3-sulphonatopropyl acrylate in water.
- Addition of sodium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-sulphonatopropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels and other polymeric materials.
Substitution Reactions: The sulphonate group can participate in substitution reactions with suitable nucleophiles.
Addition Reactions: The acrylate group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as potassium persulfate or azobisisobutyronitrile are commonly used under conditions like elevated temperatures or UV light.
Substitution Reactions: Reagents like alkyl halides or amines can be used under mild conditions.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride can be used in the presence of catalysts.
Major Products Formed:
Hydrogels: Formed through polymerization.
Substituted Acrylates: Formed through substitution reactions.
Addition Products: Formed through addition reactions.
Applications De Recherche Scientifique
Sodium 3-sulphonatopropyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Applied in the production of superabsorbent polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of sodium 3-sulphonatopropyl acrylate primarily involves its ability to undergo polymerization and form hydrogels. The acrylate group participates in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks can absorb large amounts of water, making them useful in various applications. The sulphonate group enhances the hydrophilicity and ionic properties of the resulting polymers .
Comparaison Avec Des Composés Similaires
- Potassium 3-sulphonatopropyl acrylate
- Sodium 2-acrylamido-2-methylpropanesulfonate
- Sodium 3-sulphonatopropyl methacrylate
Comparison: Sodium 3-sulphonatopropyl acrylate is unique due to its specific combination of the acrylate and sulphonate groups, which impart distinct properties such as high water solubility and the ability to form hydrogels. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
15717-25-6 |
|---|---|
Formule moléculaire |
C6H10NaO5S |
Poids moléculaire |
217.20 g/mol |
Nom IUPAC |
sodium;3-prop-2-enoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C6H10O5S.Na/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10); |
Clé InChI |
OFIZHEVXDIWONW-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
C=CC(=O)OCCCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
C=CC(=O)OCCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
15717-25-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















